molecular formula C12H23NO3 B2692334 tert-butyl N-(3-methyl-5-oxohexyl)carbamate CAS No. 1165921-51-6

tert-butyl N-(3-methyl-5-oxohexyl)carbamate

Cat. No.: B2692334
CAS No.: 1165921-51-6
M. Wt: 229.32
InChI Key: AQLQVPFCUIFAFL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-5-oxohexyl)carbamate: is an organic compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . This compound is known for its applications in organic synthesis and as a building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-5-oxohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-5-oxohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-methyl-5-oxohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methyl-5-oxohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that exert biological effects. The pathways involved include enzymatic cleavage and subsequent activation of the released intermediates .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-protected anilines
  • tert-Butyl N-(3-methyl-5-oxopentyl)carbamate

Comparison: tert-Butyl N-(3-methyl-5-oxohexyl)carbamate is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its longer carbon chain and specific functional groups make it more suitable for certain synthetic applications and biological studies .

Properties

IUPAC Name

tert-butyl N-(3-methyl-5-oxohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(8-10(2)14)6-7-13-11(15)16-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLQVPFCUIFAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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